1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-methylurea
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Overview
Description
1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-methylurea is an organic compound characterized by the presence of a cyano group, a trifluoromethyl group, and a methylurea moiety
Preparation Methods
The synthesis of 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-methylurea typically involves multiple steps. One common method starts with the reaction of 4-cyano-3-(trifluoromethyl)aniline with an isocyanate derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine and a solvent like dichloromethane at low temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-methylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-methylurea involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-methylurea can be compared with other similar compounds, such as:
- N-(4-Cyano-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide
- (3-Cyano-4-(trifluoromethyl)phenyl)boronic acid
- 4-(Trifluoromethyl)phenyl isocyanate
These compounds share similar functional groups but differ in their overall structure and specific applications. The presence of the methylurea moiety in this compound makes it unique and potentially more versatile in certain chemical reactions and applications .
Properties
IUPAC Name |
1-[4-cyano-3-(trifluoromethyl)phenyl]-3-methylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O/c1-15-9(17)16-7-3-2-6(5-14)8(4-7)10(11,12)13/h2-4H,1H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWZBKSHRJOUNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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